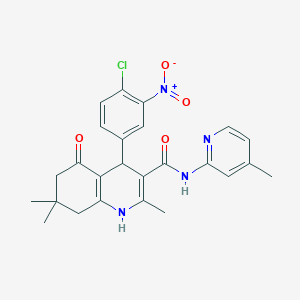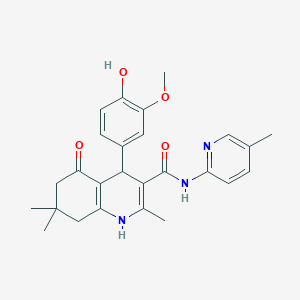
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as C21H23ClN4O4 and is synthesized using a specific method that involves several chemical reactions. In
Mecanismo De Acción
The mechanism of action of C21H23ClN4O4 is not yet fully understood. However, recent studies have suggested that C21H23ClN4O4 exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth. Additionally, C21H23ClN4O4 has been found to stimulate the immune system, leading to increased production of cytokines and other immune cells.
Biochemical and Physiological Effects:
C21H23ClN4O4 has several biochemical and physiological effects that make it a potential therapeutic agent. Recent studies have shown that C21H23ClN4O4 can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, C21H23ClN4O4 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, C21H23ClN4O4 has been shown to have antimicrobial activity against several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C21H23ClN4O4 has several advantages and limitations for lab experiments. One of the advantages is that it has a high level of selectivity, meaning that it can target specific enzymes and proteins involved in disease processes. Additionally, C21H23ClN4O4 has low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of C21H23ClN4O4 is that its synthesis method is complex and requires a high level of expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research of C21H23ClN4O4. One direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Additionally, further research is needed to fully understand the mechanism of action of C21H23ClN4O4 and its effects on the immune system. Furthermore, there is a need to develop more efficient and cost-effective methods for the synthesis of C21H23ClN4O4. Overall, the potential applications of C21H23ClN4O4 in various fields make it a promising compound for future research.
Métodos De Síntesis
The synthesis of C21H23ClN4O4 involves several chemical reactions that include the condensation of 4-chloro-3-nitrobenzaldehyde with 2,7,7-trimethyl-5-oxo-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The reaction is catalyzed by a base, and the resulting product is then reduced using a reducing agent to yield C21H23ClN4O4. The synthesis method is complex and requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
C21H23ClN4O4 has several potential scientific research applications, including its use as a therapeutic agent for the treatment of various diseases. Recent studies have shown that C21H23ClN4O4 has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, C21H23ClN4O4 has been shown to have antitumor activity and can be used in cancer therapy. Furthermore, C21H23ClN4O4 has been found to have antimicrobial activity and can be used to treat bacterial infections.
Propiedades
Fórmula molecular |
C25H25ClN4O4 |
|---|---|
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H25ClN4O4/c1-13-7-8-27-20(9-13)29-24(32)21-14(2)28-17-11-25(3,4)12-19(31)23(17)22(21)15-5-6-16(26)18(10-15)30(33)34/h5-10,22,28H,11-12H2,1-4H3,(H,27,29,32) |
Clave InChI |
FXSPQBKMVCLQSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)CC(C3)(C)C)C |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)CC(C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B304131.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304132.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304134.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)

![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B304141.png)
